

Application Notes: Lerociclib plus Fulvestrant

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lerociclib

CAS No.: 1628256-23-4

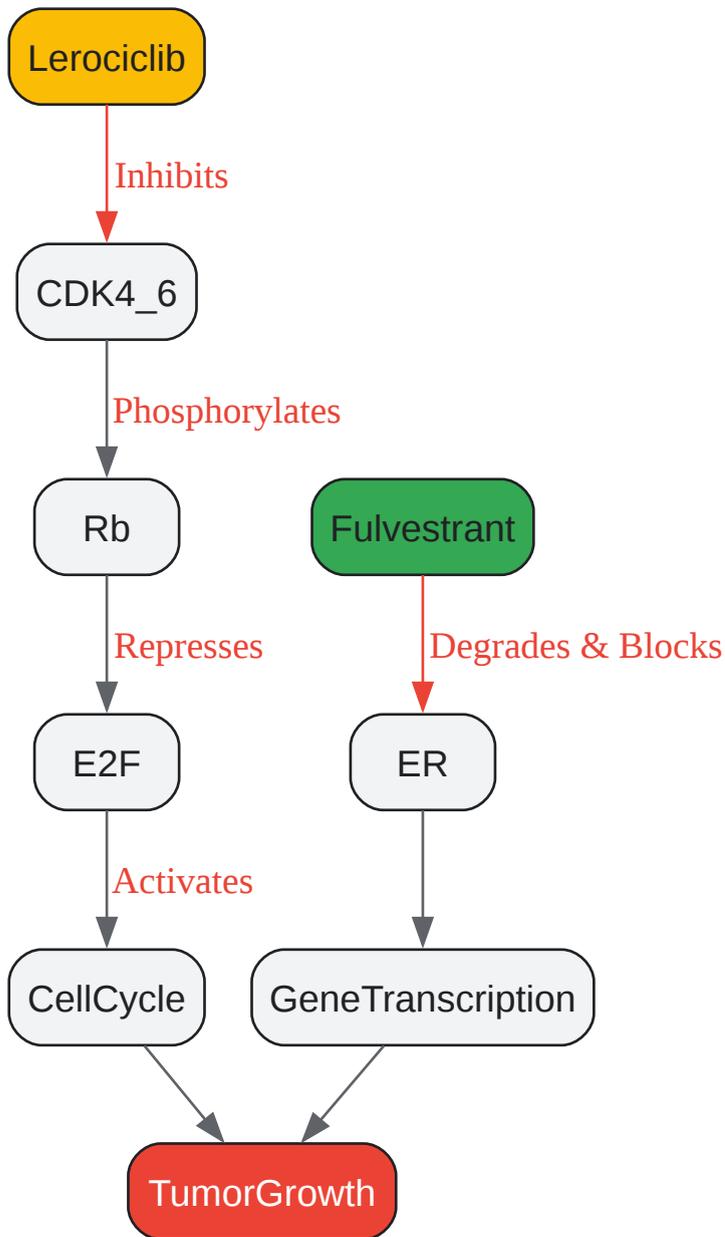
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Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral CDK4/6 inhibitor. Its differentiated profile stems from high selectivity for CDK4 over CDK6 and minimal off-target inhibition of CDK9, which is associated with reduced hematologic and gastrointestinal toxicity [1]. Fulvestrant is a selective estrogen receptor degrader (SERD) that blocks and degrades the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth [2].

The combination provides a **dual blockade** of two key oncogenic pathways in HR+ breast cancer: the estrogen receptor (ER) signaling pathway and the cell cycle progression pathway via the CDK4/6-Rb axis [3] [4]. The diagram below illustrates this synergistic mechanism.



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Clinical Efficacy Evidence

The **LEONARDA-1 phase III trial (NCT05054751)** established the efficacy of the **lerociclib**-fulvestrant combination in HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [3].

Key Efficacy Endpoints (Investigator-Assessed) [3] [5]:

- **Progression-Free Survival (PFS):** Median PFS was **11.07 months** with **lerociclib**-fulvestrant versus **5.49 months** with placebo-fulvestrant (Hazard Ratio [HR]=0.451; 95% CI: 0.311-0.656; P=0.000016).
- **Objective Response Rate (ORR):** **23.4%** in the **lerociclib** arm versus **8.7%** in the placebo arm.
- **Disease Control Rate (DCR):** **81.8%** in the **lerociclib** arm versus **71.0%** in the placebo arm.

The PFS benefit was consistent across all pre-specified patient subgroups, as summarized in the table below.

Table 1: Progression-Free Survival Benefit Across Key Subgroups in LEONARDA-1 [3] [5]

Subgroup	Hazard Ratio (HR) for PFS	95% Confidence Interval
Overall Population	0.451	0.311 - 0.656
Primary Endocrine Resistance	0.374	0.182 - 0.769
Liver Metastasis	0.487	0.297 - 0.796
≥4 Metastatic Sites	0.326	0.160 - 0.665
1 Prior Chemotherapy (Metastatic)	0.286	0.138 - 0.593
Pre-/Perimenopausal	0.471	0.258 - 0.860

Safety and Tolerability Profile

Lerociclib exhibits a differentiated safety and tolerability profile, supporting continuous dosing without the need for drug holidays [1] [6].

Table 2: Overview of Safety Data from LEONARDA-1 [3] [5]

Parameter	Lerociclib + Fulvestrant (N=137)	Placebo + Fulvestrant (N=138)
Any Grade Adverse Events (AE)	98.5%	80.4%

Parameter	Lerociclib + Fulvestrant (N=137)	Placebo + Fulvestrant (N=138)
Grade \geq 3 AEs	57.7%	15.2%
Serious AEs	5.8%	8.0%
AEs Leading to Discontinuation	1 patient	0 patients
Common AEs (Lerociclib arm)	Neutropenia, leukopenia, diarrhea, anemia [6]	-
Key Differentiator	Low incidence of Grade 4 neutropenia (5%) and minimal gastrointestinal toxicity [1] [6].	-

Experimental Protocol

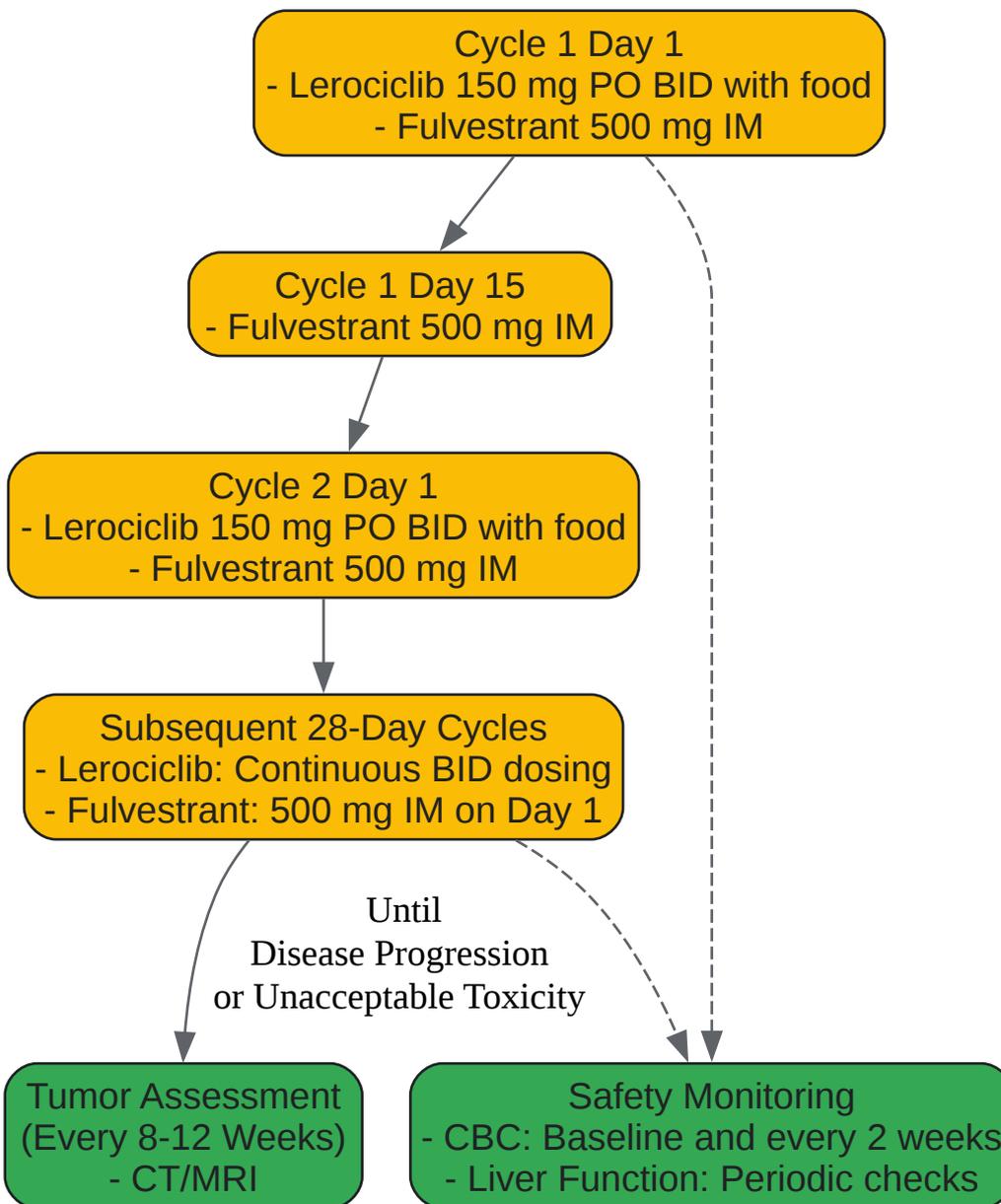
This protocol is based on the design and key procedures of the LEONARDA-1 Phase III clinical trial [3].

Patient Selection Criteria

- **Indication:** Adults with HR+/HER2- locally advanced or metastatic breast cancer.
- **Prior Therapy:** Disease progression on or after prior endocrine therapy. Patients could have received prior chemotherapy in the advanced setting [3].
- **Key Biomarkers:** Confirmation of HR-positive and HER2-negative status via local or central testing is required [3].
- **Key Exclusion:** Severe concurrent medical conditions and inability to comply with the study procedures [3].

Dosing and Administration

The clinical workflow for treatment administration and monitoring is outlined below.



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- **Lerociclib:** 150 mg orally, twice daily (BID), with food on a continuous schedule throughout the 28-day cycle [3] [6].
- **Fulvestrant:** 500 mg intramuscular (IM) injection on days 1, 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle [3].
- **Dose Modifications:** Protocol-specified dose reductions or interruptions are required for management of specific adverse events like neutropenia [3].

Assessment Protocols

- **Efficacy Endpoints:**
 - **Primary:** Progression-Free Survival (PFS) assessed by investigators per RECIST 1.1 [3].
 - **Secondary:** Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Clinical Benefit Rate (CBR) [3].
 - **Imaging:** Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) should be performed at baseline and then every 8-12 weeks [3].
- **Safety Monitoring:**
 - **Hematologic:** Complete blood count (CBC) at baseline and every 2 weeks due to risk of neutropenia [3] [6].
 - **Biochemical:** Liver function tests (LFTs) periodically [3].
 - **Other:** Regular monitoring for gastrointestinal symptoms, though these are typically low-grade with **lerociclib** [1] [6].

Conclusion

The combination of **lerociclib** and fulvestrant is a compelling treatment option for HR+/HER2- advanced breast cancer patients after endocrine therapy failure. Its clinical profile is characterized by significant efficacy improvement and a favorable tolerability spectrum that enables continuous dosing, potentially improving patient quality of life and adherence. This combination addresses an important unmet need in the management of endocrine-resistant disease.

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To cite this document: Smolecule. [Application Notes: Lerociclib plus Fulvestrant]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005789#lerociclib-fulvestrant-combination-therapy]

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